molecular formula C11H16ClNO4 B2518249 2-[4-(3-Amino-2-hydroxypropoxy)phenyl]acetic acid;hydrochloride CAS No. 2445785-72-6

2-[4-(3-Amino-2-hydroxypropoxy)phenyl]acetic acid;hydrochloride

Cat. No.: B2518249
CAS No.: 2445785-72-6
M. Wt: 261.7
InChI Key: XDFRQLPVKDUCRX-UHFFFAOYSA-N
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Description

2-[4-(3-Amino-2-hydroxypropoxy)phenyl]acetic acid;hydrochloride is a chemical compound with the molecular formula C11H15NO4·HCl. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound features a phenylacetic acid backbone with an amino-hydroxypropoxy substituent, making it a versatile molecule for different chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(3-Amino-2-hydroxypropoxy)phenyl]acetic acid;hydrochloride typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as phenylacetic acid and epichlorohydrin.

    Epoxide Formation: Epichlorohydrin is reacted with phenylacetic acid under basic conditions to form an epoxide intermediate.

    Amination: The epoxide intermediate is then treated with ammonia or an amine to introduce the amino group, resulting in the formation of 2-[4-(3-Amino-2-hydroxypropoxy)phenyl]acetic acid.

    Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Processing: Depending on the scale, either batch reactors or continuous flow reactors are used.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

    Quality Control: The final product undergoes rigorous quality control to ensure it meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-[4-(3-Amino-2-hydroxypropoxy)phenyl]acetic acid;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride or phosphorus tribromide in an inert solvent like dichloromethane.

Major Products

    Oxidation: Formation of 2-[4-(3-Amino-2-oxopropoxy)phenyl]acetic acid.

    Reduction: Formation of 2-[4-(3-Aminopropoxy)phenyl]acetic acid.

    Substitution: Formation of 2-[4-(3-Amino-2-halopropoxy)phenyl]acetic acid derivatives.

Scientific Research Applications

2-[4-(3-Amino-2-hydroxypropoxy)phenyl]acetic acid;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 2-[4-(3-Amino-2-hydroxypropoxy)phenyl]acetic acid;hydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to inflammation, pain, and cellular metabolism.

Comparison with Similar Compounds

Similar Compounds

  • **2-[4-(3-Amino-2-hydroxypropoxy)phenyl]propanoic acid
  • **2-[4-(3-Amino-2-hydroxypropoxy)phenyl]butanoic acid
  • **2-[4-(3-Amino-2-hydroxypropoxy)phenyl]pentanoic acid

Uniqueness

2-[4-(3-Amino-2-hydroxypropoxy)phenyl]acetic acid;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable molecule for research and industrial purposes.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-[4-(3-amino-2-hydroxypropoxy)phenyl]acetic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4.ClH/c12-6-9(13)7-16-10-3-1-8(2-4-10)5-11(14)15;/h1-4,9,13H,5-7,12H2,(H,14,15);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDFRQLPVKDUCRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)O)OCC(CN)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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